N-{1-[1-(cyclopentylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide
Overview
Description
N-{1-[1-(cyclopentylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.24744090 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Cannabinoid Receptor Antagonists
- Research has delved into the structure-activity relationships of pyrazole derivatives, including compounds similar to N-{1-[1-(cyclopentylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, as cannabinoid receptor antagonists. These studies contribute to understanding the pharmacological profile of such compounds and their potential therapeutic applications (Lan et al., 1999).
Molecular Interaction with CB1 Cannabinoid Receptor
- Investigations into the molecular interactions of similar pyrazole derivatives with the CB1 cannabinoid receptor have been conducted. These studies provide insights into how these compounds bind to the receptor, which is crucial for designing more effective cannabinoid receptor antagonists (Shim et al., 2002).
Synthesis and Biological Screening
- There has been research on the synthesis and biological screening of novel compounds, including pyrazole derivatives, for various biological activities. This includes evaluating their potential antibacterial, antituberculosis, and antimalarial properties (Kalaria et al., 2014).
Development of Medical Imaging Tracers
- Research has focused on the synthesis of methoxy and fluorine analogs of similar compounds for use in medical imaging, specifically for binding affinity evaluations with the CB1 cannabinoid receptor. These studies are significant for developing positron emission tomography (PET) ligands for imaging studies (Tobiishi et al., 2007).
Synthesis of Antipsychotic Molecules
- The synthesis of new compounds based on the pyrazole and isoxazole framework, including those similar to the compound , has been reported. These are explored as potential antipsychotic molecules (Pinna et al., 2013).
Properties
IUPAC Name |
N-[2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c29-23(13-17-31-21-8-2-1-3-9-21)26-22-10-14-25-28(22)20-11-15-27(16-12-20)24(30)18-19-6-4-5-7-19/h1-3,8-10,14,19-20H,4-7,11-13,15-18H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBAMBONNOVJAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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